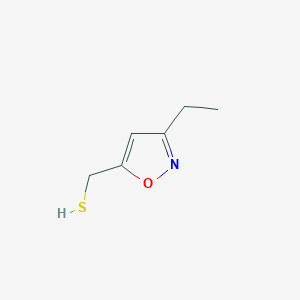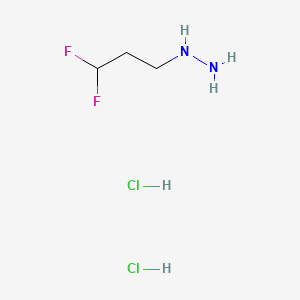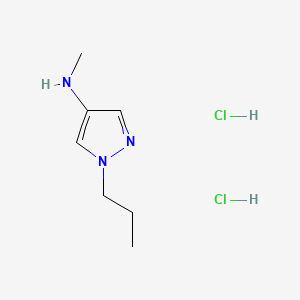![molecular formula C9H15NO3 B13467329 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a piperidine and a tetrahydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. For instance, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency and the ability to introduce diverse substituents .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4-Hydroxy-9-oxa-1-azaspiro[5
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Explored for its potential as an antibacterial and antituberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its role as a METTL3 inhibitor.
1-oxa-9-azaspiro[5.5]undecane derivatives: Studied for their antituberculosis activity and other biological properties.
Uniqueness
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one stands out due to its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature enhances its potential as a drug-like molecule with diverse biological activities .
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H15NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) |
Clave InChI |
BZZDQYQRUSQQOO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12CC(CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


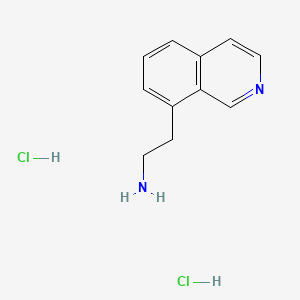
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
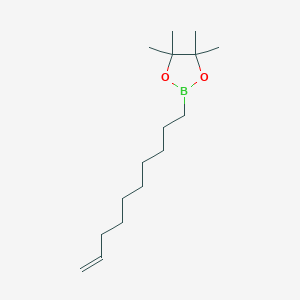
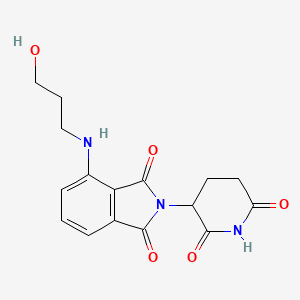
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
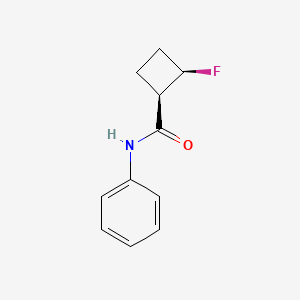
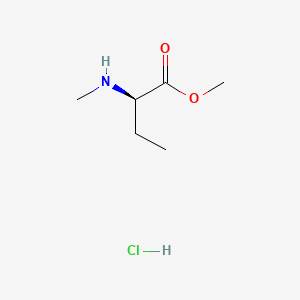
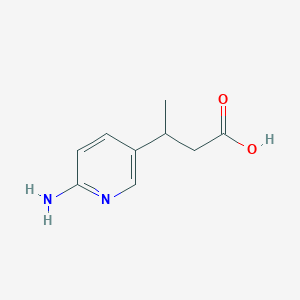
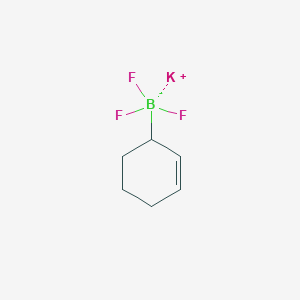
![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
